
ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride: It appears as a colorless crystalline solid and is soluble in water and common organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One common method includes the reaction of ethyl 2-bromocyclopropanecarboxylate with an amine under basic conditions to introduce the aminomethyl group. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the aminomethyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique cyclopropane ring structure makes it valuable for studying ring strain and reactivity.
Biology: In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Medicine: In medicine, trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride has potential therapeutic applications. Its structural features may be exploited to develop new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and solubility properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can induce strain in the target molecules, leading to changes in their conformation and activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects.
Comparaison Avec Des Composés Similaires
- trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylate
- cis-Ethyl 2-(aminomethyl)cyclopropanecarboxylate
- trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrobromide
Uniqueness: trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt. This configuration can influence its solubility, reactivity, and interactions with biological targets, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C7H14ClNO2 |
|---|---|
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-3-5(6)4-8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m0./s1 |
Clé InChI |
QYGLOMJVFMDRJS-RIHPBJNCSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1C[C@H]1CN.Cl |
SMILES canonique |
CCOC(=O)C1CC1CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium chloride](/img/structure/B12832691.png)
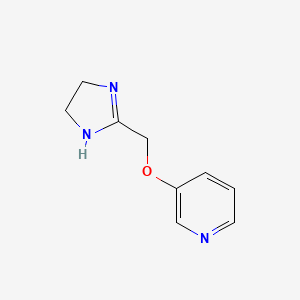

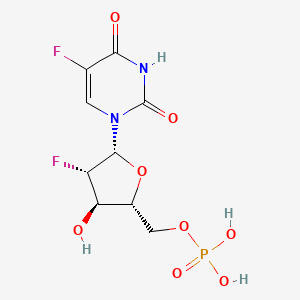


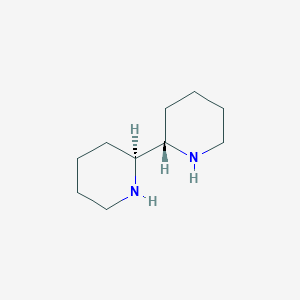

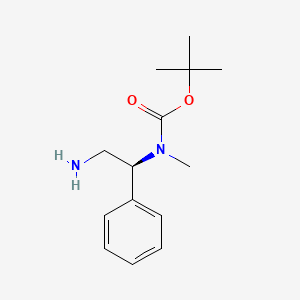

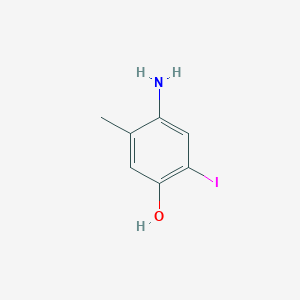
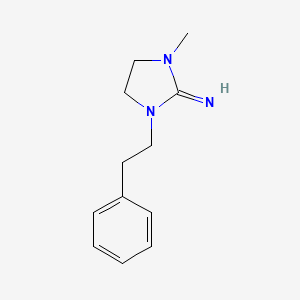
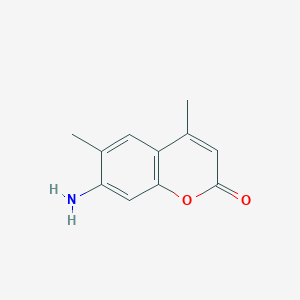
![(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12832795.png)
